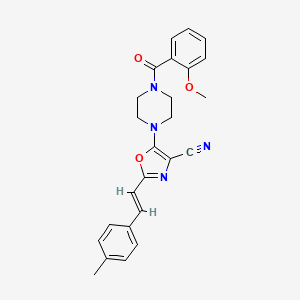

![molecular formula C22H13Cl3N2OS B2772423 N-(2-chlorophenyl)-4-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]benzamide CAS No. 338408-22-3](/img/structure/B2772423.png)

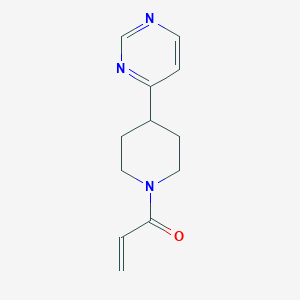

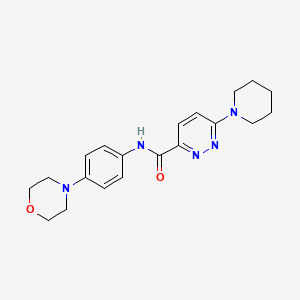

N-(2-chlorophenyl)-4-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]benzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N-(2-chlorophenyl)-4-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]benzamide is a chemical compound that has been the subject of extensive research in the scientific community. It is commonly referred to as "CTB" and is a potent inhibitor of the protein kinase CK2.

Wissenschaftliche Forschungsanwendungen

Anticancer Properties

A significant body of research has been dedicated to exploring the anticancer properties of thiazole derivatives. These studies have demonstrated that certain derivatives exhibit moderate to excellent anticancer activity against various cancer cell lines, including breast, lung, colon, and ovarian cancer. For instance, a series of substituted benzamides were synthesized and showed higher anticancer activities compared to reference drugs in some cases, indicating their potential as effective anticancer agents (Ravinaik et al., 2021).

Antimicrobial Activity

The antimicrobial properties of thiazole derivatives have also been extensively studied. These compounds have shown promising results against a range of bacterial and fungal species. For example, certain derivatives displayed significant antimicrobial activity, particularly against Gram-positive and Gram-negative bacterial strains, as well as antifungal properties against species like Candida albicans and Aspergillus niger (Chawla, 2016).

Corrosion Inhibition

In the field of materials science, thiazole derivatives have been identified as efficient corrosion inhibitors, particularly for oil-well tubular steel in hydrochloric acid solutions. Studies have shown that these compounds can significantly reduce corrosion through adsorption, acting as mixed-type inhibitors. This application is crucial for extending the life of industrial materials and ensuring the safety and efficiency of operations in corrosive environments (Yadav, Sharma, & Kumar, 2015).

Anti-inflammatory and Analgesic Effects

Research has also focused on the anti-inflammatory and analgesic effects of thiazole and oxazole substituted benzothiazole derivatives. These compounds have been tested for their effectiveness in reducing inflammation and pain, showing potential as non-steroidal therapeutic agents. The evaluation of these compounds in animal models has provided evidence of their utility in treating conditions associated with inflammation and pain (Kumar & Singh, 2020).

Eigenschaften

IUPAC Name |

N-(2-chlorophenyl)-4-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H13Cl3N2OS/c23-16-10-9-15(11-18(16)25)20-12-29-22(27-20)14-7-5-13(6-8-14)21(28)26-19-4-2-1-3-17(19)24/h1-12H,(H,26,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MKRTZFLLTHKBDN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)NC(=O)C2=CC=C(C=C2)C3=NC(=CS3)C4=CC(=C(C=C4)Cl)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H13Cl3N2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

459.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(4-Chlorophenyl)sulfanyl]quinoxaline](/img/structure/B2772344.png)

![ethyl 3-({[6-chloro-4-(2-fluorophenyl)-2-oxoquinazolin-1(2H)-yl]acetyl}amino)benzoate](/img/structure/B2772356.png)

![N-[(2-Methyl-5-pyridin-2-ylpyrazol-3-yl)methyl]-2-methylsulfanylbenzamide](/img/structure/B2772358.png)

![4-[[4-(3-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl]sulfonyl]morpholine](/img/structure/B2772360.png)